molecular formula C11H11N3S B2946815 (7-Methylquinolin-8-yl)thiourea CAS No. 691891-06-2

(7-Methylquinolin-8-yl)thiourea

Cat. No.: B2946815
CAS No.: 691891-06-2
M. Wt: 217.29
InChI Key: GXFGHRCGXNFQEY-UHFFFAOYSA-N
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Description

(7-Methylquinolin-8-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a quinoline ring system substituted with a methyl group at the seventh position and a thiourea moiety at the eighth position.

Scientific Research Applications

(7-Methylquinolin-8-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions for research on “(7-Methylquinolin-8-yl)thiourea” and similar compounds could include further investigations into their biological activities, particularly their anticancer properties . Additionally, the development of new synthetic methods for thiourea derivatives could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylquinolin-8-yl)thiourea typically involves the reaction of 7-methylquinoline-8-amine with an isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

7-Methylquinoline-8-amine+IsothiocyanateThis compound\text{7-Methylquinoline-8-amine} + \text{Isothiocyanate} \rightarrow \text{this compound} 7-Methylquinoline-8-amine+Isothiocyanate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methylquinolin-8-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    (7-Methylquinolin-8-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

    (7-Methylquinolin-8-yl)thiocarbamate: Contains a carbamate group instead of a thiourea moiety.

    (7-Methylquinolin-8-yl)thiocyanate: Features a thiocyanate group instead of a thiourea moiety.

Uniqueness

(7-Methylquinolin-8-yl)thiourea is unique due to the presence of both the quinoline ring and the thiourea moiety, which confer specific chemical reactivity and biological activity. Its ability to form metal complexes and interact with biological targets makes it a valuable compound in various research fields.

Properties

IUPAC Name

(7-methylquinolin-8-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFGHRCGXNFQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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